molecular formula C9H7NOS B1362879 2-Phenyl-1,3-thiazol-4-ol CAS No. 827-45-2

2-Phenyl-1,3-thiazol-4-ol

Cat. No.: B1362879
CAS No.: 827-45-2
M. Wt: 177.22 g/mol
InChI Key: CCMLIFHRMDXEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,3-thiazol-4-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . These interactions often involve the binding of this compound to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound can alter gene expression patterns, resulting in changes in the production of proteins that are critical for cell survival and proliferation . These effects highlight the potential of this compound as a therapeutic agent in the treatment of various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition results in the accumulation of DNA double-strand breaks, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies. These studies have revealed that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and antitumor activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, resulting in changes in metabolite levels . These interactions underscore the complex role of this compound in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and efficacy of this compound in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be targeted to the mitochondria, where it may affect mitochondrial function and energy production . These localization patterns are essential for understanding the specific cellular functions and therapeutic potential of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thioamides under basic conditions. This process involves the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Phenyl-1,3-thiazol-4-ol can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial agent.

    Tiazofurin: An anticancer agent.

    Abafungin: An antifungal agent.

Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

2-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMLIFHRMDXEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340949
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-45-2
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.